molecular formula C10H20N2O B13874947 2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine

2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine

Cat. No.: B13874947
M. Wt: 184.28 g/mol
InChI Key: XCKLMBQAJFYYJO-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-pyrrolidinone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrrolidine is coupled with a methoxymethyl halide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalytic hydrogenation and continuous flow reactors are commonly employed to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen replacing the methoxymethyl group.

    Substitution: Substituted pyrrolidines with various functional groups replacing the methoxymethyl group.

Scientific Research Applications

2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine is unique due to its dual pyrrolidine rings and the presence of a methoxymethyl group. This structure imparts specific chemical and biological properties that distinguish it from other pyrrolidine derivatives.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-(methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine

InChI

InChI=1S/C10H20N2O/c1-13-8-10-3-2-6-12(10)9-4-5-11-7-9/h9-11H,2-8H2,1H3

InChI Key

XCKLMBQAJFYYJO-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN1C2CCNC2

Origin of Product

United States

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